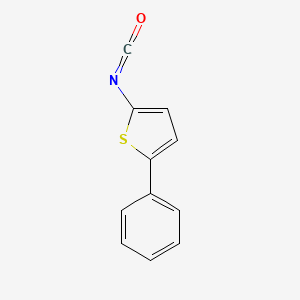
5-Phenyl-2-thienylisocyanate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochromic Materials
Research has demonstrated the use of derivatives of 5-Phenyl-2-thienylisocyanate in the development of photochromic materials. These materials exhibit reversible changes in color upon exposure to light, making them useful for applications in smart windows, data storage, and photo-switching devices. For instance, derivatives have been synthesized that undergo reversible photochromic reactions, changing color in response to specific wavelengths of light, without significantly affecting the rates of photocyclization reactions across different phases (Irie, Lifka, Kobatake, & Kato, 2000).
Diastereoselective Photocyclization
Optically active photochromic derivatives of this compound have been synthesized, demonstrating significant diastereoselective photocyclization reactions. These reactions are crucial for creating materials with specific optical properties, which can be applied in areas ranging from molecular switches to optical data storage (Kodani, Matsuda, Yamada, & Kobatake, Irie, 2000).
Polymeric Materials
This compound derivatives have been utilized in the synthesis of optically active polymeric materials. These materials demonstrate unique properties such as specific rotations and circular dichroism, indicating their potential in creating polymers with predetermined chiral configurations. This is particularly relevant for applications requiring materials with specific optical activities, such as in the pharmaceutical and materials science fields (Hino, Maeda, & Okamoto, 2000).
Organometallic Chemistry
The reactivity of organolanthanide and organolithium complexes with isocyanate or carbodiimide, involving this compound derivatives, has been explored. This research contributes to the understanding of metal-guanidinate ligand bond interactions, offering insights into the synthesis of novel organometallic complexes with potential applications in catalysis and material science (Zhang, Zhou, Cai, & Weng, 2005).
Fungicidal Activities
Derivatives have been synthesized and assessed for fungicidal activities, highlighting the potential of this compound in contributing to the development of novel agricultural chemicals. These studies provide a foundation for further exploration into the design of effective fungicides to protect crops and ensure food security (Ren, Cui, He, & Gu, 2007).
Safety and Hazards
The safety data sheet for phenyl isocyanate, a related compound, indicates that it is flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause an allergic skin reaction, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . While this information may not directly apply to 5-Phenyl-2-thienylisocyanate, it suggests that similar precautions may be necessary when handling this compound.
Propriétés
IUPAC Name |
2-isocyanato-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDGSHFNFRGBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379979 | |
| Record name | 5-Phenyl-2-thienylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321309-34-6 | |
| Record name | 5-Phenyl-2-thienylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

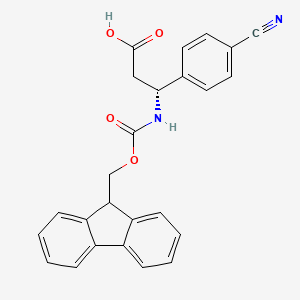

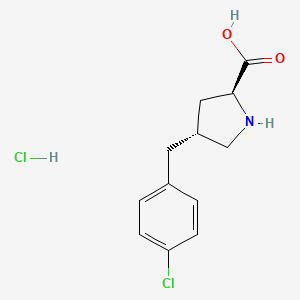
![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)
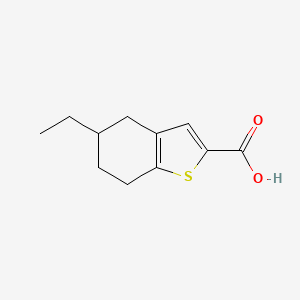
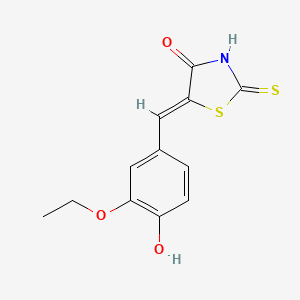
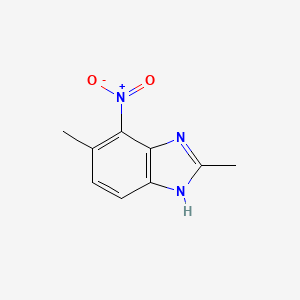


![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)